An In-depth Technical Guide to (3-Fluoropyrrolidin-3-yl)methanol hydrochloride: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to (3-Fluoropyrrolidin-3-yl)methanol hydrochloride: A Key Building Block in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride, a fluorinated heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a representative synthetic pathway, analytical characterization, and its strategic applications in the design of novel therapeutics.
Introduction: The Strategic Value of Fluorinated Scaffolds
The five-membered pyrrolidine ring is a ubiquitous scaffold in biologically active compounds, prized for its three-dimensional structure and its ability to serve as a versatile pharmacophore.[1][2] The strategic introduction of a fluorine atom onto this scaffold, as seen in (3-Fluoropyrrolidin-3-yl)methanol, imparts a range of desirable properties. Fluorine, with its high electronegativity, can profoundly influence a molecule's pKa, lipophilicity, conformational preference, and metabolic stability. These modulations are critical in drug design for enhancing target binding affinity, improving pharmacokinetic profiles, and blocking unwanted metabolic pathways.[3]
(3-Fluoropyrrolidin-3-yl)methanol hydrochloride combines this strategic fluorination with a primary alcohol functional group, providing a convenient attachment point for further chemical elaboration. This makes it a highly valuable building block for constructing more complex molecules with therapeutic potential, particularly in areas like central nervous system (CNS) disorders where properties like blood-brain barrier permeability are crucial.[4]
Chemical Identity and Physicochemical Properties
Confirming the precise identity and properties of a chemical reagent is the foundation of reproducible science. The key identifiers and properties for (3-Fluoropyrrolidin-3-yl)methanol hydrochloride are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (3-Fluoropyrrolidin-3-yl)methanol hydrochloride | [5][6] |
| CAS Number | 1803611-93-9 (Unspecified stereochemistry) | [5][7] |
| Molecular Formula | C₅H₁₁ClFNO | [5][6] |
| Molecular Weight | 155.6 g/mol | [5][6] |
| Appearance | Solid | [7] |
| Purity | Typically ≥97% | [5][6] |
| InChI Key | RTWCLQSSUKTHBX-UHFFFAOYSA-N | [5][7] |
| Canonical SMILES | C1NCC(C1)(CO)F.Cl | [4] |
| Storage Conditions | Store at room temperature in a dry, cool environment. | [7] |
Synthesis and Purification: A Representative Pathway
While multiple synthetic routes to chiral fluorinated pyrrolidines exist, a common and effective strategy is the "chiral pool" approach. This method leverages readily available, enantiomerically pure starting materials to transfer chirality to the final product, avoiding costly and complex resolution steps later in the synthesis.
The following protocol is a representative, conceptual methodology based on established chemical principles for this class of compounds, such as starting from protected amino acids, followed by cyclization, reduction, and fluorination steps.[4][8]
Synthetic Workflow Diagram
Caption: Figure 1: Representative Synthetic Workflow.
Step-by-Step Representative Protocol
Expertise Note: The choice of a Boc (tert-butyloxycarbonyl) protecting group is strategic. It is stable to a wide range of reaction conditions, including Grignard reactions and certain fluorination reagents, but can be removed under acidic conditions that are orthogonal to the other steps, ensuring the integrity of the molecule until the final stages.
-
Ring Formation and Esterification: Start with a protected chiral precursor like N-Boc-L-Aspartic anhydride. Cyclization followed by esterification yields a key intermediate, N-Boc-4-Oxo-L-proline methyl ester. This establishes the core pyrrolidine ring with the correct stereochemistry derived from the starting material.
-
Hydroxymethylation: Treat the keto-proline intermediate with a suitable Grignard reagent and paraformaldehyde. This step introduces the hydroxymethyl group at the C4 position (which will become the C3 position in the final product nomenclature after re-prioritization).
-
Fluorination: The tertiary alcohol is then subjected to deoxofluorination. A common reagent for this transformation is Diethylaminosulfur trifluoride (DAST). This step is critical and must be performed with care, as DAST is hazardous. The reaction replaces the hydroxyl group with a fluorine atom.
-
Deprotection: The Boc protecting group is removed from the pyrrolidine nitrogen. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent like dioxane. This yields the free base form of the final product.
-
Salt Formation and Purification: To improve stability and handling properties, the free base is converted to its hydrochloride salt.[8] This is done by dissolving the free base in a suitable solvent (e.g., diethyl ether or methanol) and adding a solution of HCl in ether or dioxane. The resulting hydrochloride salt typically precipitates and can be isolated by filtration and purified by recrystallization.
Analytical Characterization
Rigorous analytical testing is non-negotiable to confirm the structure, identity, and purity of the synthesized material. A multi-technique approach is required for a self-validating system.
Analytical Workflow Diagram
Caption: Figure 2: Analytical Characterization Workflow.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to be complex. The protons on the pyrrolidine ring will appear as overlapping multiplets due to extensive spin-spin coupling with each other and with the fluorine atom. The diastereotopic nature of the methylene protons further complicates the spectrum.[4] The hydroxymethyl protons (CH₂OH) would likely appear as a doublet or multiplet, also coupled to the fluorine. The N-H proton of the hydrochloride salt would be observable, often as a broad singlet.
-
¹⁹F NMR: The fluorine NMR spectrum should show a single, complex multiplet, confirming the presence of one unique fluorine environment. The complexity arises from coupling to the adjacent protons on the pyrrolidine ring and the hydroxymethyl group.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) in positive electrospray ionization (ESI+) mode is used to confirm the molecular weight. The expected exact mass for the protonated free base ([M+H]⁺) is m/z 120.0819.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum would confirm the presence of key functional groups. Expected characteristic stretches include a broad peak for the O-H group (approx. 3400-3200 cm⁻¹), N-H stretches for the secondary ammonium salt (approx. 3000-2800 cm⁻¹), C-H stretches (approx. 2900 cm⁻¹), and a strong C-F stretch (approx. 1100-1000 cm⁻¹).
Applications in Medicinal Chemistry
The true value of (3-Fluoropyrrolidin-3-yl)methanol hydrochloride lies in its application as a strategic building block. Its incorporation into drug candidates can be a key tactic to overcome common developmental hurdles.
Strategic Value in Drug Design
The different components of the molecule each contribute to its utility in modifying a lead compound's Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Caption: Figure 3: Strategic Value in Drug Design.
-
Metabolic Stability: The C-F bond is exceptionally strong. Placing a fluorine atom at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can effectively block this pathway, increasing the drug's half-life.
-
Binding Affinity and Selectivity: Fluorine can alter the acidity of nearby protons (like the N-H), changing its hydrogen bonding capabilities. This can be fine-tuned to enhance binding to a desired biological target and decrease affinity for off-targets.[3]
-
Pharmacokinetics: Fluorine substitution can increase a molecule's lipophilicity, which may enhance membrane permeability and improve absorption or distribution, including penetration of the blood-brain barrier.[4]
-
Conformational Control: The bulky and electronegative fluorine atom can influence the puckering of the pyrrolidine ring, locking it into a specific conformation that is optimal for binding to a target protein.[9]
This scaffold is analogous to other fluorinated pyrrolidines that have been successfully incorporated into inhibitors of targets such as dipeptidyl peptidase IV (DPP-4) and various kinases, demonstrating the proven utility of this molecular strategy.[10][11]
Safety and Handling
As with any laboratory chemical, (3-Fluoropyrrolidin-3-yl)methanol hydrochloride should be handled with appropriate care. Based on data for the closely related compound 3-fluoropyrrolidine hydrochloride, the following hazards should be anticipated:
Standard Handling Procedures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete information.
Conclusion
(3-Fluoropyrrolidin-3-yl)methanol hydrochloride is more than just a chemical reagent; it is a sophisticated tool for medicinal chemists. By combining the conformationally constrained, three-dimensional structure of the pyrrolidine ring with the powerful electronic effects of a fluorine atom and the synthetic versatility of a hydroxymethyl group, it provides a validated and highly effective building block for accelerating the discovery of novel therapeutics. Its strategic use can help overcome challenges in potency, selectivity, and pharmacokinetics, making it a valuable component in the modern drug development pipeline.
References
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PubChem. (n.d.). [(3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol]. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
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Gioia, C., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved February 4, 2026, from [Link]
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ResearchGate. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved February 4, 2026, from [Link]
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